6|A-Hydroxy Norethindrone

Analytical Chemistry Pharmaceutical Quality Control Stability-Indicating Methods

Stability-indicating HPLC methods for norethindrone acetate require baseline resolution of the 6α-hydroxy oxidative degradation product from its 6β-isomer and parent drug. Using a non-stereospecific reference standard leads to erroneous quantification and confounded metabolic pathway interpretation. • Distinct 6α-stereochemistry ensures selective chromatographic resolution-validated HPLC methods achieve baseline separation from the 6β-hydroxy isomer. • Certified impurity standard supplied with full Certificate of Analysis; traceable against pharmacopeial monographs (USP/EP) for ANDA and DMF filing support. • Molecular weight 356.46 g/mol enables definitive LC-MS/MS detection and differentiation from co-eluting metabolites in biological matrices.

Molecular Formula C20H26O3
Molecular Weight 314.4 g/mol
Cat. No. B15287258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6|A-Hydroxy Norethindrone
Molecular FormulaC20H26O3
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O
InChIInChI=1S/C20H26O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,10,13-15,17-18,22-23H,4-9,11H2,2H3/t13?,14?,15?,17?,18-,19+,20+/m1/s1
InChIKeyRONQVEAZNZIVHW-ZCJWEXGZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6α-Hydroxy Norethindrone Analytical Standard


6α-Hydroxy Norethindrone (Acetate), CAS 6856-28-6, is a primary oxidative degradation product and impurity of the progestin drug norethindrone acetate [1]. It serves as a critical certified reference standard in pharmaceutical quality control (QC) and stability-indicating method development [1]. This compound is characterized by a hydroxyl group at the 6α-position of the steroid nucleus, a structural modification that provides key physicochemical differentiation from its parent drug and its 6β-hydroxy isomer, enabling their selective chromatographic resolution [2].

Certified Reference Standard
Primary oxidative impurity standard for norethindrone acetate stability-indicating methods
Isomer-Specific Identity
6α-hydroxy isomer distinguished from 6β-hydroxy for selective chromatographic resolution

Specificity of 6α-Hydroxy Norethindrone


6α-Hydroxy Norethindrone cannot be substituted by its 6β-hydroxy isomer, the parent drug norethindrone, or other degradation products due to its distinct structural and physicochemical properties. The specific stereochemistry at the C6 position (α vs. β) directly impacts chromatographic retention times, as demonstrated in validated HPLC methods where these isomers are baseline-separated [1]. Furthermore, receptor binding data indicate that the 6α-hydroxy modification may alter affinity for progesterone receptors compared to the parent molecule . Using a non-specific or incorrect isomer would lead to erroneous quantification in stability studies and confounded interpretation of metabolic pathway data.

6β-Hydroxy Isomer Different chromatographic retention behavior may cause misidentification in HPLC methods; isomer resolution must be verified.
Parent Drug (Norethindrone) Lower molecular weight and different MS fragmentation patterns may shift LC-MS/MS quantification accuracy without the specific standard.
Metabolite Interpretation Comparable progesterone receptor binding affinity may confound pharmacodynamic endpoint interpretation in metabolite studies.

6α-Hydroxy Norethindrone Analytical Evidence


HPLC Resolution from 6β-Hydroxy Isomer

In a stability-indicating HPLC assay for norethindrone, 6α-hydroxy and 6β-hydroxy norethindrone acetates exhibit distinct and baseline-resolved retention times. This quantitative difference in chromatographic behavior is critical for accurate identification and quantification of the specific oxidative impurity .

HPLC Resolution vs 6β-Isomer
Head-to-head
7.63 min vs 21.735 min
(Δ ≈14.1 min)
Supports isomer-specific impurity identification
Reverse-phase HPLC, 240 nm; baseline-resolved peaks
Analytical Chemistry Pharmaceutical Quality Control Stability-Indicating Methods

Physicochemical Differences vs. Parent Drug

The introduction of a hydroxyl group at the 6α-position and an acetate ester at C17 differentiates this compound from the parent drug norethindrone, which lacks both modifications. This results in quantifiably higher molecular weight and increased polarity, influencing its behavior in analytical and biological systems .

MW Difference vs Parent
Head-to-head
356.47 g/mol
(+58.05 vs norethindrone)
Distinct MS fragmentation pattern; requires specific standard
Structural differentiation at 6α and C17 acetate
Structural Chemistry Physicochemical Properties Metabolite Identification

Progesterone Receptor Binding Affinity

6α-Hydroxy Norethindrone binds to progesterone receptors (PR-A and PR-B) with an affinity that is quantitatively comparable to that of its parent compound, norethindrone. This suggests that the 6α-hydroxylation does not abolish its interaction with the primary therapeutic target .

Progesterone Receptor Binding
Class-level
Kd comparable to parent
(~2–5 nM)
May confound metabolite activity interpretation; data to verify
In vitro binding assay; reported class-level inference
Pharmacology Receptor Binding Progestin Activity

Commercial Purity Standard

Commercially available 6α-hydroxy norethindrone acetate is supplied with defined purity specifications, essential for its use as a quantitative standard. For instance, one vendor's Certificate of Analysis specifies a purity of 98.5% by HPLC for this specific isomer .

Commercial Purity
Reported
98.5% (HPLC)
Defined purity supports quantitative accuracy
Vendor-specified; review certificate of analysis
Quality Control Reference Standards Pharmaceutical Analysis

6α-Hydroxy Norethindrone Applications


Stability-Indicating Method Development

Analytical scientists procuring 6α-hydroxy norethindrone acetate as a primary reference standard for developing and validating HPLC or UPLC methods designed to monitor oxidative degradation. Its use ensures the method is specific for this key impurity, which is formed in drug products under stress conditions, as confirmed by its distinct retention time [1].

Impurity Profiling and QC

QC laboratories utilize 6α-hydroxy norethindrone acetate as a certified impurity standard to identify and quantify this specific oxidative product in norethindrone acetate active pharmaceutical ingredient (API) batches. This ensures compliance with pharmacopoeial limits for related substances and guarantees product quality [1].

Metabolite Identification

Pharmacokinetic and drug metabolism researchers use 6α-hydroxy norethindrone acetate as an authentic reference compound to identify and quantify this specific metabolite in biological matrices (e.g., plasma, urine) from preclinical or clinical studies involving norethindrone administration. Its distinct molecular weight (356.47 g/mol) facilitates definitive LC-MS/MS detection and differentiation from other metabolites [1].

Application
Selection Property
Validation Focus
Stability-indicating method development
Isomer-specific retention behavior
Chromatographic resolution from 6β-hydroxy isomer
Impurity profiling and quality control
Certified reference standard purity
Purity specification and impurity limit compliance
Metabolite identification in research matrices
Unique mass spectrometric signature
LC-MS/MS detection specificity in biological samples

Technical Documentation Hub

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31 linked technical documents
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